

Spectroscopic Profile of 2-Chloro-4,6-dimethoxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name:	2-Chloromethyl-4,6-dimethoxypyrimidine
Cat. No.:	B058521

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4,6-dimethoxypyrimidine (CAS No. 13223-25-1), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-Chloro-4,6-dimethoxypyrimidine.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.15	s	1H	H-5 (pyrimidine ring)
3.95	s	6H	-OCH ₃

Note: Solvent for the above data is typically CDCl_3 , but should always be confirmed from the original spectrum.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
171.5	C4/C6
162.0	C2
88.0	C5
55.0	-OCH ₃

Note: Solvent for the above data is typically CDCl₃, but should always be confirmed from the original spectrum.

Table 3: Infrared (IR) Spectroscopy Peak Assignments

Wavenumber (cm ⁻¹)	Intensity	Assignment
1580	Strong	Ring Stretching (ν_{19} mode)
1567	Strong	Ring Stretching (ν_8 mode)
1480	Medium	Ring Stretching (ν_{19} mode)
1400	Medium	Ring Stretching (ν_{19} mode)
833	Strong	Ring Breathing (ν_1 mode)
633	Medium	Ring Bending (ν_6 mode)
600	Medium	Ring Bending (ν_6 mode)

Data obtained from studies on 6-chloro-2,4-dimethoxypyrimidine, which is structurally identical to 2-chloro-4,6-dimethoxypyrimidine.[\[1\]](#)

Table 4: Mass Spectrometry Data

m/z	Interpretation
174/176	[M] ⁺ , Molecular ion peak (with ³⁵ Cl/ ³⁷ Cl isotope pattern)

Note: Detailed fragmentation pattern is based on typical behavior of similar heterocyclic compounds and requires experimental verification.

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2-Chloro-4,6-dimethoxypyrimidine (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Complete dissolution is ensured through vortexing or sonication.

Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., Bruker, Jeol) operating at a specific frequency (e.g., 400 MHz for ^1H , 100 MHz for ^{13}C). The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ^{13}C NMR, the solvent peak may also be used as a secondary reference.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like 2-Chloro-4,6-dimethoxypyrimidine, the KBr pellet technique is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[\[1\]](#)

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum represents the absorption of infrared radiation as a function of wavenumber (typically in the range of 4000-400 cm^{-1}).

Mass Spectrometry (MS)

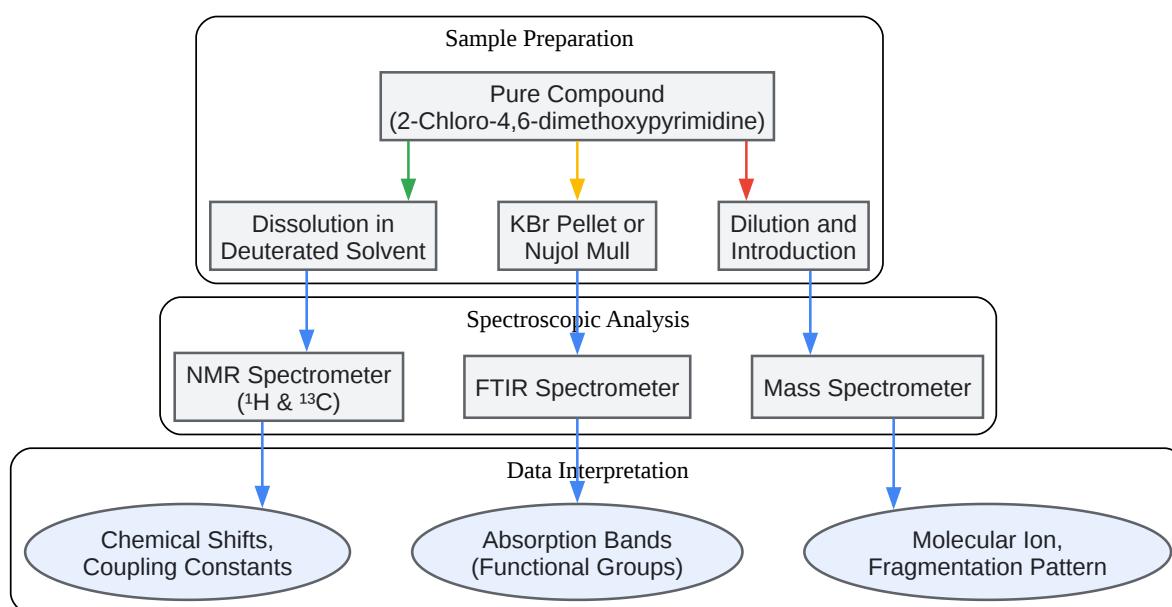
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions

from volatile compounds. In this process, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

Data Acquisition: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion intensity versus m/z, which provides information about the molecular weight of the compound and its fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Chloro-4,6-dimethoxypyrimidine.



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Caption: General workflow for the spectroscopic analysis of 2-Chloro-4,6-dimethoxypyrimidine.

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References

- 1. ias.ac.in [ias.ac.in]
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